molecular formula C19H23N5O3 B2793201 N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1334370-85-2

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

货号: B2793201
CAS 编号: 1334370-85-2
分子量: 369.425
InChI 键: BMOGMSQOLHLJGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic compound that belongs to the class of oxalamides This compound is characterized by the presence of an imidazole ring, a piperidine ring, and an oxalamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can be achieved through a multi-step process involving the following key steps:

    Formation of the imidazole derivative: The starting material, 2-methyl-1H-imidazole, is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2-methyl-1H-imidazol-1-yl)ethylamine.

    Synthesis of the piperidine derivative: The piperidine ring is introduced by reacting 2-oxopiperidine with a suitable phenyl derivative to form 3-(2-oxopiperidin-1-yl)phenylamine.

    Coupling reaction: The final step involves the coupling of the imidazole and piperidine derivatives with oxalyl chloride to form the desired oxalamide compound. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted imidazole and piperidine derivatives.

科学研究应用

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the roles of specific proteins or enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a ligand in catalysis.

作用机制

The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence cellular signaling pathways, resulting in changes in gene expression or protein function.

相似化合物的比较

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can be compared with other similar compounds, such as:

    N1-(2-(1H-imidazol-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: Lacks the methyl group on the imidazole ring, which may affect its binding affinity and biological activity.

    N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(3-(1-piperidinyl)phenyl)oxalamide: Lacks the oxo group on the piperidine ring, which may influence its chemical reactivity and stability.

    N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Contains an acetamide moiety instead of an oxalamide, which may alter its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, a compound with significant potential in pharmacological applications, has been studied for its biological activity across various contexts. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring and a piperidine moiety, which are known to contribute to various biological activities. The molecular formula is C17H24N4OC_{17}H_{24}N_4O, and its structure can be represented as follows:

N 2 2 methyl 1H imidazol 1 yl ethyl N 3 2 oxopiperidin 1 yl phenyl ethanediamide\text{N 2 2 methyl 1H imidazol 1 yl ethyl N 3 2 oxopiperidin 1 yl phenyl ethanediamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the imidazole and piperidine components may enhance binding affinity to various targets, influencing processes such as:

  • Cell proliferation
  • Apoptosis
  • Inflammation modulation

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing imidazole rings have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5aA5494
5dHCT11617

These findings suggest that modifications in the structure can lead to enhanced antitumor activity.

Antimicrobial Activity

Research has also indicated that imidazole derivatives exhibit antimicrobial properties. Compounds similar to the target molecule have demonstrated effectiveness against bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Study on Antitumor Agents

A study conducted on a series of acetohydrazide derivatives, which share structural similarities with the compound , revealed significant antitumor activity. The study utilized an MTT assay to determine the effectiveness against several cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that the compound has favorable ADME properties, although further investigations are necessary to assess its safety profile comprehensively.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for this compound?

The synthesis involves multi-step reactions, including 1,3-dipolar cycloaddition and amide coupling. Key parameters include:

  • Solvent system : A t-BuOH/H₂O (3:1) mixture enhances reaction efficiency by balancing solubility and polarity .
  • Catalyst : Copper(II) acetate (10 mol%) accelerates cycloaddition reactions, as shown in analogous triazole syntheses .
  • Reaction monitoring : TLC with hexane:ethyl acetate (8:2) ensures real-time tracking of intermediates .
  • Purification : Recrystallization in ethanol yields high-purity products (>95%) .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR :

  • ¹H NMR resolves aromatic protons (δ 7.2–8.6 ppm) and imidazole/piperidinyl protons (δ 2.5–5.5 ppm) .
  • ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .
    • HRMS : Validates molecular weight (e.g., [M+H]⁺ with <1 ppm error) .

Q. How can reaction yields be improved during amide bond formation?

  • Use coupling agents like HATU or EDCI to activate carboxylic acids.
  • Maintain anhydrous conditions and inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR techniques : HSQC and HMBC correlations differentiate imidazole C-H bonds (δ ~7.5 ppm) from piperidinyl protons (δ ~2.5–3.5 ppm) .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes in the piperidinyl ring .
  • Isotopic labeling : ¹⁵N-labeled intermediates clarify nitrogen environments in imidazole and amide groups .

Q. What computational strategies predict biological target interactions?

  • Molecular docking : Aligns the compound’s imidazole and ethanediamide moieties with enzyme active sites (e.g., kinases or GPCRs). Docking poses from analogous compounds (e.g., triazole derivatives) suggest binding modes .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., Asp113 in kinases) .

Q. How do solvent polarity and catalysts influence regioselectivity in cycloaddition steps?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, favoring triazole formation .
  • Catalyst modulation : Cu(I) vs. Cu(II) alters reaction pathways—Cu(I) promotes "click" chemistry with faster kinetics, while Cu(II) may reduce byproducts in sensitive substrates .

Q. What strategies mitigate side reactions during piperidinyl oxidation?

  • Protecting groups : Boc protection of the piperidine nitrogen prevents unwanted ring-opening during oxidation .
  • Low-temperature conditions : Slow addition of oxidizing agents (e.g., mCPBA) at –20°C minimizes over-oxidation .

Q. Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed HRMS data?

  • Isotopic pattern analysis : Confirm the presence of chlorine/bromine (if applicable) using isotopic peaks (e.g., M+2 for Cl).
  • Adduct identification : Check for sodium/potassium adducts ([M+Na]⁺), which shift m/z by ~22 Da .

Q. Why might biological activity vary between batches despite identical synthetic protocols?

  • Conformational polymorphism : X-ray crystallography can reveal differences in solid-state packing, affecting solubility and bioavailability .
  • Trace impurities : LC-MS with <0.1% sensitivity detects residual solvents/catalysts (e.g., Cu) that inhibit enzyme activity .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (pH, stirring rate) rigorously, as minor variations impact yield .
  • Data validation : Cross-reference spectral data with structurally similar compounds (e.g., and ) to resolve ambiguities .
  • Target prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank potential biological targets before experimental validation .

属性

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-14-20-8-11-23(14)12-9-21-18(26)19(27)22-15-5-4-6-16(13-15)24-10-3-2-7-17(24)25/h4-6,8,11,13H,2-3,7,9-10,12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOGMSQOLHLJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。